molecular formula C15H13FN2O5 B5820114 N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide

Cat. No.: B5820114
M. Wt: 320.27 g/mol
InChI Key: ISKPCAGKAMPPTP-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide is an organic compound that features a benzamide core substituted with fluoro, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position.

    Methoxylation: The nitrated product is then subjected to methoxylation to introduce methoxy groups at the 2 and 4 positions of the benzene ring.

    Amidation: Finally, the methoxylated product is reacted with 2,4-dimethoxybenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPCAGKAMPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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